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Compound of Interest

Compound Name: 1,2-Diiodoethylene

Cat. No.: B1657968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of (E)-1,2-diiodoethylene, a key organoiodide compound. This document details experimental

protocols and presents quantitative data from various spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry. The

information is intended to serve as a valuable resource for researchers and professionals

involved in synthetic chemistry, materials science, and drug development.

Synthesis of (E)-1,2-Diiodoethylene
A common and effective method for the synthesis of (E)-1,2-diiodoethylene involves the direct

iodination of acetylene. The trans isomer is the predominant product under these conditions.

Experimental Protocol:

A detailed procedure for the synthesis of 1,2-diiodoethene, which primarily yields the (E)-

isomer, is as follows:

Acetylene Purification: Acetylene gas is purified to remove gaseous phosphorus, arsenic,

and sulfur compounds.

Reaction Setup: The purified acetylene is bubbled through a 0.2N solution of iodine in

aqueous potassium iodide.
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Reaction Conditions: The reaction mixture is maintained under a slight over-pressure of

acetylene for 48 hours.

Product Isolation: After the reaction period, the crystalline product is filtered off.

Washing: The crude crystals are washed sequentially with potassium iodide solution, sodium

hydroxide solution, and water.

Drying and Recrystallization: The product is dried between filter papers and then

recrystallized from alcohol to yield pure (E)-1,2-diiodoethylene.

This process typically results in a high yield of the crystalline trans-diiodoethylene[1].

Spectroscopic Data and Analysis
The structural elucidation and characterization of (E)-1,2-diiodoethylene are accomplished

through a combination of spectroscopic techniques. The following sections summarize the key

quantitative data and provide detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of

(E)-1,2-diiodoethylene.

Quantitative NMR Data for (E)-1,2-Diiodoethylene

Parameter Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Chemical Shift ¹³C 80.3 - -

Table 1: ¹³C NMR spectroscopic data for (E)-1,2-diiodoethylene.[2]

Experimental Protocol for NMR Analysis:

A general protocol for obtaining NMR spectra of haloalkenes is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-1,2-diiodoethylene
in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used. A 45 or

90-degree pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger

number of scans is usually required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides valuable information about the functional groups and

molecular vibrations present in (E)-1,2-diiodoethylene.

Quantitative Vibrational Spectroscopy Data for (E)-1,2-Diiodoethylene

Wavenumber (cm⁻¹) Technique Assignment

3080 IR C-H stretch

1560 Raman C=C stretch

833 IR C-H bend (out-of-plane)

663 Raman C-I stretch

Table 2: Key IR and Raman active vibrational modes for (E)-1,2-diiodoethylene.

Experimental Protocol for IR and Raman Spectroscopy:
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The following are generalized procedures for obtaining IR and Raman spectra:

Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol

(mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). For solution-

state measurements, the sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and

placed in a liquid cell with appropriate window materials.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first

recorded. The sample spectrum is then acquired, and the background is automatically

subtracted. Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy:

Sample Preparation: Solid samples can be analyzed directly in a glass capillary tube or on a

microscope slide. Solutions can be analyzed in a cuvette.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne

laser at 632.8 nm or a diode laser at 785 nm) is used.

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and

analyzed. The spectrum is typically recorded as a plot of Raman intensity versus Raman

shift (in cm⁻¹). It is important to note that (E)-1,2-diiodoethylene can decompose upon

exposure to certain laser frequencies, so care must be taken during analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Quantitative Mass Spectrometry Data for (E)-1,2-Diiodoethylene
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m/z Relative Intensity Assignment

280 High [M]⁺ (Molecular Ion)

153 High [C₂H₂I]⁺

127 High [I]⁺

Table 3: Prominent peaks in the mass spectrum of (E)-1,2-diiodoethylene.[2]

Experimental Protocol for Mass Spectrometry:

A general procedure for obtaining the mass spectrum is as follows:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In

EI, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis

and spectroscopic analysis of (E)-1,2-diiodoethylene.
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Caption: Synthesis workflow for (E)-1,2-diiodoethylene.
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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